molecular formula C4H4O3 B7761493 Succinic anhydride CAS No. 68412-02-2

Succinic anhydride

Cat. No.: B7761493
CAS No.: 68412-02-2
M. Wt: 100.07 g/mol
InChI Key: RINCXYDBBGOEEQ-UHFFFAOYSA-N
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Description

Succinic anhydride is an organic compound with the molecular formula (C_4H_4O_3). It is a colorless crystalline solid and is the acid anhydride of succinic acid . This compound is widely used in various chemical processes and industrial applications due to its reactivity and versatility.

Synthetic Routes and Reaction Conditions:

Types of Reactions:

Common Reagents and Conditions:

    Hydrolysis: Water is the primary reagent.

    Alcoholysis: Alcohols (ROH) are used as reagents.

    Acylation: Catalysts like aluminum chloride (AlCl3) are commonly used in Friedel-Crafts acylation reactions.

Major Products:

    Hydrolysis: Succinic acid.

    Alcoholysis: Monoesters of succinic acid.

    Acylation: Various acylated products, depending on the substrate used.

Mechanism of Action

Target of Action

Succinic anhydride, an organic compound with the molecular formula (CH2CO)2O , is primarily targeted at various biochemical reactions. It is used as a chemical intermediate in the synthesis of various pharmaceutical and food-grade chemicals . It is also used as a cross-linking agent to enhance the mechanical properties and antimicrobial activities of certain materials .

Mode of Action

This compound readily hydrolyzes to give succinic acid . This reaction can be represented as follows:

(CH2CO)2O+H2O→(CH2CO2H)2(CH_2CO)_2O + H_2O \rightarrow (CH_2CO_2H)_2 (CH2​CO)2​O+H2​O→(CH2​CO2​H)2​

With alcohols (ROH), a similar reaction occurs, delivering the monoester :

(CH2CO)2O+ROH→RO2CCH2CH2CO2H(CH_2CO)_2O + ROH \rightarrow RO_2CCH_2CH_2CO_2H (CH2​CO)2​O+ROH→RO2​CCH2​CH2​CO2​H

Biochemical Pathways

This compound is involved in several biochemical pathways. The major pathways following succinic acid synthesis are the reductive and oxidative branches of the tricarboxylic acid cycle and the glyoxylate cycle . Succinate, an essential component of the Krebs or citric acid cycle, serves as an electron donor in the production of fumaric acid and FADH2 .

Pharmacokinetics

Succinic acid, the hydrolysis product of this compound, is known to play a crucial role in various metabolic processes . The absorption, distribution, metabolism, and excretion (ADME) properties of this compound would likely be influenced by these metabolic processes.

Result of Action

The hydrolysis of this compound results in succinic acid, which has various molecular and cellular effects. Succinic acid has been shown to stimulate neural system recovery, bolster the immune system, and even boost awareness, concentration, and reflexes . It also acts as an antioxidant, helping to neutralize harmful free radicals in the body .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the production of succinic acid from renewable feedstocks, such as sugarcane, has been shown to be more environmentally friendly and sustainable compared to traditional chemical methods . Furthermore, the selection of the correct biomass is crucial for process sustainability, and the use of second-generation inputs can help reduce impacts in the agricultural stage .

Biochemical Analysis

Biochemical Properties

Succinic anhydride plays a significant role in biochemical reactions. It readily hydrolyzes to give succinic acid . With alcohols (ROH), a similar reaction occurs, delivering the monoester . This compound is used in acylations under Friedel-Crafts conditions .

Cellular Effects

This compound has been found to have effects on various types of cells and cellular processes. For instance, it has been used to modify cellulose nanocrystals (CNCs) extracted from microcrystalline cellulose, resulting in succinic CNCs (SCNCs) . This modification has been shown to affect the thermal and mechanical properties of poly(butylene succinate) based composites .

Molecular Mechanism

The molecular mechanism of this compound involves its reaction with the ε-amino group of lysine and the N-terminal α-amino group of proteins, in their nonprotonated forms, converting them from basic to acidic groups . This alteration of the net charge of the protein has been exploited for the counting of integral numbers of lysine residues within a protein .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been used as a deposition-regulating additive . The relationship between the Li electrodeposition overpotential and the solvation structure of Li ions was systematically analyzed . The addition of this compound facilitated the formation of an improved SEI structure .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. In a study conducted by the National Toxicology Program, doses for the 2-year studies were 0, 50, or 100 mg/kg to groups of 60 rats of each sex; 0, 38, or 75 mg/kg to groups of 50 male mice; and 0, 75, or 150 mg/kg to groups of 50 female mice .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is an intermediate product of the tricarboxylic acid cycle (TCA) and serves as an electron donor in the production of fumaric acid and FADH2 . It is also involved in the reductive branch of the TCA cycle coupled to PEP carboxylase (PPC) for succinic acid formation (rTCA (PPC) pathway) .

Subcellular Localization

Given its role in the TCA cycle, it is likely that it is localized in the mitochondria, where the TCA cycle takes place .

Comparison with Similar Compounds

Properties

IUPAC Name

oxolane-2,5-dione
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InChI

InChI=1S/C4H4O3/c5-3-1-2-4(6)7-3/h1-2H2
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InChI Key

RINCXYDBBGOEEQ-UHFFFAOYSA-N
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Canonical SMILES

C1CC(=O)OC1=O
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Molecular Formula

C4H4O3
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DSSTOX Substance ID

DTXSID7021287
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Molecular Weight

100.07 g/mol
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Physical Description

Succinic anhydride appears as colorless needles or white crystalline solid. Melting point 237 °F. Sublimes at 239 °F at 5 mmHg pressure; and at 198 °F and 1 mmHg pressure. Moderately toxic and an irritant., Dry Powder; Liquid; Pellets or Large Crystals, Colorless or light-colored solid; [Hawley] Odorless; [HSDB] White crystalline solid; [MSDSonline], Solid, COLOURLESS CRYSTALS OR FLAKES.
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Boiling Point

502 °F at 760 mmHg (NTP, 1992), 261 °C at 760 mm Hg, 261 °C
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Flash Point

157 °C
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Solubility

less than 1 mg/mL at 70 °F (NTP, 1992), Insoluble in water, IN ETHANOL AT 25 °C: 2.56 G/100 ML; IN ETHER AT 25 °C: 0.64 G/100 ML; IN CHLOROFORM AT 25 °C: 0.87 G/100 ML, Soluble in chloroform, carbon tetrachloride, alcohol; very slightly soluble in ether and water., Solubility in water: none
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Density

1.234 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.503 (also given as 1.104 and 1.234), Bulk density: 47.2 lb/cu ft, Relative density (water = 1): 1.503
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Vapor Density

3.7 (NTP, 1992) - Heavier than air; will sink (Relative to Air), Relative vapor density (air = 1): 3.45
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Vapor Pressure

1 mmHg at 197.6 °F ; 5 mmHg at 239.0 °F; 10 mmHg at 262.8 °F (NTP, 1992), 0.0015 [mmHg], Vapor pressure = 1 mm Hg at 92 °C, 1.5X10-3 mm Hg at 25 °C (estrapolated), Vapor pressure, kPa at 92 °C: 1.3
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Color/Form

NEEDLES FROM ALC; RHOMBIC PYRAMIDS FROM CHLOROFORM OR CARBON TETRACHLORIDE, COLORLESS OR LIGHT-COLORED NEEDLES OR FLAKES, Orthorhombic prisms from abs alc., Succinic anhydride forms rhombic pyramidal or bipyramidal crystals.

CAS No.

108-30-5, 68412-02-2
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Melting Point

247.3 °F (NTP, 1992), 119.6 °C, 119 °C
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Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Succinic anhydride
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032523
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name SUCCINIC ANHYDRIDE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1312
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Synthesis routes and methods I

Procedure details

A stock solution of succinic anhydride was prepared by dissolving 24.3 mg in 1.635 ml of dimethylformamide (DMF). 2-(2'-Fluoro-1,1'-Biphenyl-4-yl)-3-Methyl-6-(2 -Aminoethyl)-4-Quinolinecarboxylic Acid, Sodium Salt (10 mg) was placed in a glass vial along with 161 μl succinic anhydride stock solution and 9 μl dry triethylamine. This was stirred overnight in the dark at room temperature. A stock solution of Disuccinimdyl carbonate (DSC) was prepared by dissolving 62.4 mg of DSC into 1.59 ml of dry DMF. 174 μl of the DSC stock and 9 μl of dry triethylamine were added to the 2-(2'-Fluoro-1,1'-Biphenyl-4-yl)-3-Methyl-6-(2-Aminoethyl)-4Quinolinecarboxylic Acid, Sodium Salt-succinamic acid solution for activation. This was stirred for one hour in the dark at room temperature. Half of the activated 2-(2'-Fluoro-1,1'-Biphenyl-4-yl)-3-Methyl-6-(2-Aminoethyl)-4-Quinolinecarboxylic Acid, Sodium Salt-succinamic acid solution was rapidly added to either BSA or KLH solutions (26 mg protein dissolved in 43.3 ml of 0.15M sodium bicarbonate, pH 8.1) and gently agitated overnight in the dark at 4° C. After coupling, the immunogens were dialyzed against three changes of PBS to remove any free hapten and excess coupling reagents as described in Chemistry of Protein Conjugation and Cross-Linking, S. Wong, CRC Press, 1991, which is hereby incorporated by reference. Haptens were also conjugated to OA using this method.
Name
Quantity
1.59 mL
Type
solvent
Reaction Step One
Name
2-(2'-Fluoro-1,1'-Biphenyl-4-yl)-3-Methyl-6-(2-Aminoethyl)-4Quinolinecarboxylic Acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Sodium Salt-succinamic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
9 μL
Type
solvent
Reaction Step Two
Quantity
9 μL
Type
solvent
Reaction Step Three
Name
2-(2'-Fluoro-1,1'-Biphenyl-4-yl)-3-Methyl-6-(2 -Aminoethyl)-4-Quinolinecarboxylic Acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
10 mg
Type
reactant
Reaction Step Five
Quantity
161 μL
Type
reactant
Reaction Step Six
Name
2-(2'-Fluoro-1,1'-Biphenyl-4-yl)-3-Methyl-6-(2-Aminoethyl)-4-Quinolinecarboxylic Acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Name
Sodium Salt-succinamic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
43.3 mL
Type
solvent
Reaction Step Seven
Quantity
1.635 mL
Type
solvent
Reaction Step Eight

Synthesis routes and methods II

Procedure details

17.8 g of polypropylene glycol (M=480), 0.24 g of toluenesulfonyl isocyanate and 150 g of anhydrous tetrahydrofuran were stirred for 15 minutes in a three-necked flask with a capacity of 250 ml. 13.0 g of tolylene 2,4-diisocyanate and 0.17 g of dibutyltin dilaurate were then added, the mixture was refluxed for one hour, and the solution obtained was added dropwise to a mixture of 7.6 g of the monoamide formed from 1 mol of succinic anhydride and 1 mol of diethanolamine in 184 g of tetrahydrofuran and heated for 22 hours under reflux until isocyanate was no longer present in the solution. A weight average of the molecular weight (Mw) of 8500 was determined with the aid of gel permeation chromatography (polystyrene standard).
Quantity
184 g
Type
solvent
Reaction Step One
[Compound]
Name
polypropylene glycol
Quantity
17.8 g
Type
reactant
Reaction Step Two
Quantity
0.24 g
Type
reactant
Reaction Step Two
Quantity
150 g
Type
solvent
Reaction Step Two
[Compound]
Name
tolylene 2,4-diisocyanate
Quantity
13 g
Type
reactant
Reaction Step Three
Quantity
0.17 g
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

16.1 g of polypropylene glycol (M=480), 65.7 g of anhydrous tetrahydrofuran and 0.22 g of toluenesulfonyl isocyanate were stirred for 15 minutes in a three-necked flask with a capacity of 250 ml. 13 g of tolylene-2,4-diisocyanate and 0.17 g of dibutyltin dilaurate were then added and the mixture was heated under reflux for two hours. 6.9 g of the addition product formed from 1 mol of succinic anhydride and 1 mol of diethanolamine were then added and refluxing was continued for a further two hours. The solution was then diluted with 42.2 g of tetrahydrofuran and 1.95 g of polyoxypropylenediamine (M=420) in 42.2 g of tetrahydrofuran were added dropwise.
[Compound]
Name
polypropylene glycol
Quantity
16.1 g
Type
reactant
Reaction Step One
Quantity
0.22 g
Type
reactant
Reaction Step One
Quantity
65.7 g
Type
solvent
Reaction Step One
[Compound]
Name
tolylene-2,4-diisocyanate
Quantity
13 g
Type
reactant
Reaction Step Two
Quantity
0.17 g
Type
reactant
Reaction Step Two

Synthesis routes and methods IV

Procedure details

2'-{[4-((2-sulfoethyl)amino)-1,4-dioxobutyl]oxy}taxol sodium salt and 2'-{[4-((3-sulfopropyl)amino-1,4-dioxobutyl]-oxy}taxol sodium salt were produced in high yield by coupling 2'-succinyltaxol with taurine (2-aminoethyl sulfonic acid) and 3-aminopropyl sulfonic acid tetrabutylammonium salts, respectively. Note that other quaternary ammonium salts may be used to make the aminoalkyl sulfonic acids organic solvent soluble. 2'-succinyltaxol was formed by the reaction of succinic anhydride with taxol for two hours at room temperature in pyridine or DMP. In comparison with the NMR spectrum of taxol, the NMR spectrum of 2'-succinyltaxol showed a downfield shift of the C-2' proton signal to 5.51 ppm, and the succinyl proton caused multiplets centered about 2.6 ppm.
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
2'-succinyltaxol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
3-aminopropyl sulfonic acid tetrabutylammonium salts
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
quaternary ammonium salts
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
aminoalkyl sulfonic acids
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Synthesis routes and methods V

Procedure details

In the same autoclave as used in Example 1, 50 ml of benzene, 0.98 g of maleic anhydride and 0.019 g of Rh4 (CO)12 were charged, followed by supply of carbon monoxide under 30 kg/cm2. The charge in the autoclave was heated at 220° C. for 7 hours. The reaction mixture was cooled and benzene was removed by distillation under reduced pressure. The residue was separated by silica column chromatography to obtain 0.363 g of phenylmaleic anhydride and 0.136 g of succinic anhydride. Each product was identified based on the infrared absorption spectrum (hereinafter referred to as "IR") of the standard substance and the retention time in GC.
Quantity
0.98 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Succinic anhydride
Reactant of Route 2
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Reactant of Route 3
Succinic anhydride
Reactant of Route 4
Reactant of Route 4
Succinic anhydride
Reactant of Route 5
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Reactant of Route 6
Reactant of Route 6
Succinic anhydride

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